molecular formula C8H4FNO2 B2616867 4-Ethynyl-1-fluoro-2-nitrobenzene CAS No. 1211528-74-3

4-Ethynyl-1-fluoro-2-nitrobenzene

Cat. No.: B2616867
CAS No.: 1211528-74-3
M. Wt: 165.123
InChI Key: NBVVOAKCJRYIAV-UHFFFAOYSA-N
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Description

4-Ethynyl-1-fluoro-2-nitrobenzene is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-fluoro-2-nitrobenzene typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids, such as sulfuric acid, and catalysts like palladium or copper to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethynyl-1-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings. The nitro group can undergo reduction to form amines, which can interact with biological targets. The fluorine atom can enhance the compound’s stability and reactivity in various chemical environments .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethynyl-4-fluorobenzene
  • 1-Ethynyl-2-fluorobenzene
  • 4-Ethynyl-1-fluoro-2-methylbenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness

4-Ethynyl-1-fluoro-2-nitrobenzene is unique due to the presence of both an ethynyl group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives .

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c1-2-6-3-4-7(9)8(5-6)10(11)12/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVVOAKCJRYIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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